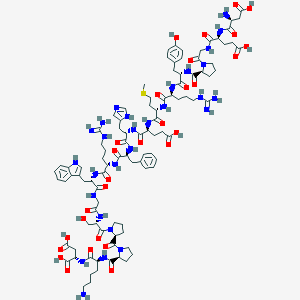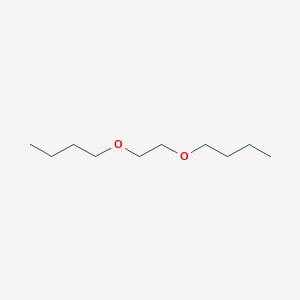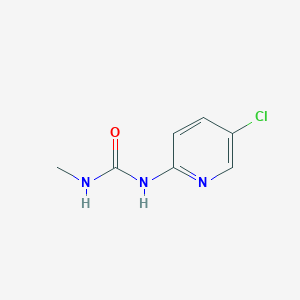
1-(5-Chloro-2-pyridyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-pyridyl)-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmacological properties. CMU is a derivative of pyridine and urea and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
1-(5-Chloro-2-pyridyl)-3-methylurea has been extensively studied for its potential pharmacological properties. It has been shown to have anticonvulsant, antinociceptive, and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have anticancer properties and has been studied as a potential anticancer agent.
Mechanism Of Action
The exact mechanism of action of 1-(5-Chloro-2-pyridyl)-3-methylurea is not fully understood, but it is believed to act on the GABAergic system. 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anticancer properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to reproduce in the laboratory. Another advantage is that it has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for further research. One limitation of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its pharmacological properties.
Future Directions
There are several future directions for the study of 1-(5-Chloro-2-pyridyl)-3-methylurea. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as an anticancer agent. In addition, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its pharmacological properties. Overall, 1-(5-Chloro-2-pyridyl)-3-methylurea is a promising compound with potential applications in various fields of research.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-pyridyl)-3-methylurea involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with methylamine to form 1-(5-chloro-2-pyridyl)-3-methylurea. The synthesis method has been well established and can be easily reproduced in the laboratory.
properties
CAS RN |
17771-34-5 |
|---|---|
Product Name |
1-(5-Chloro-2-pyridyl)-3-methylurea |
Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI Key |
GRPWTVWAOMIJHR-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
Canonical SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
Other CAS RN |
17771-34-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
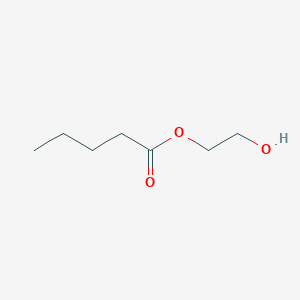
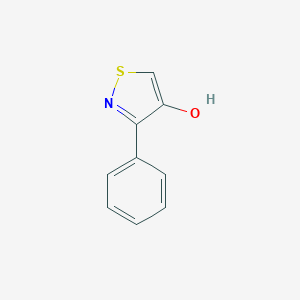
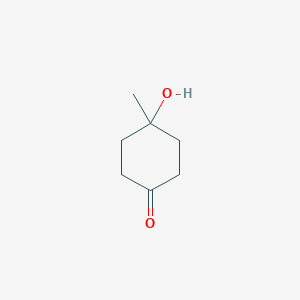
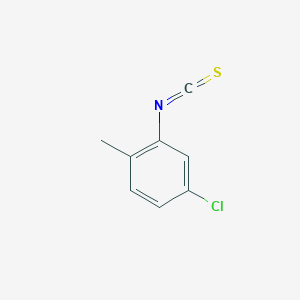
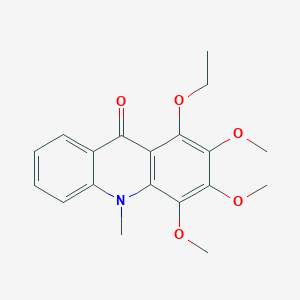
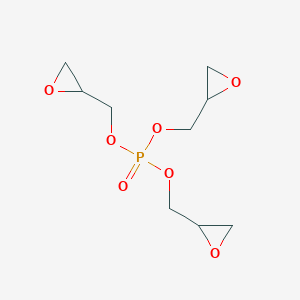
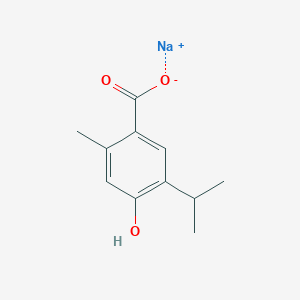
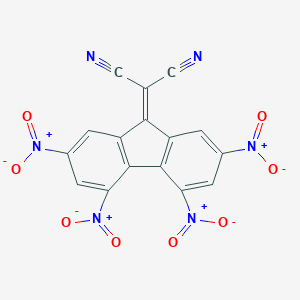
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
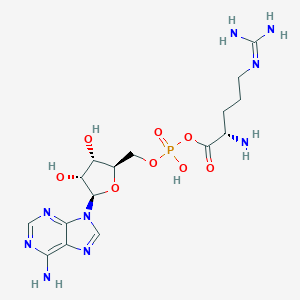
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
